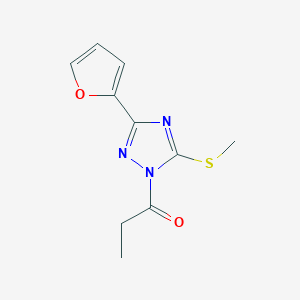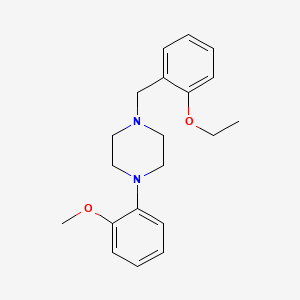![molecular formula C15H11Cl2NO3 B5760510 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, commonly known as DCNP, is a chemical compound that is widely used in scientific research for its ability to inhibit protein synthesis. DCNP is a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), which is a key regulator of protein synthesis.
Mécanisme D'action
DCNP inhibits protein synthesis by binding to 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which is a kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2). eEF2 is a protein that is essential for the elongation step of protein synthesis. Inhibition of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene by DCNP leads to the dephosphorylation and activation of eEF2, which enhances protein synthesis.
Biochemical and physiological effects:
DCNP has been shown to have a range of biochemical and physiological effects. Inhibition of protein synthesis by DCNP leads to the downregulation of a range of proteins that are involved in cell proliferation, survival, and metabolism. DCNP has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. DCNP has also been shown to enhance glucose uptake and insulin sensitivity in muscle cells, which may have implications for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DCNP has several advantages for lab experiments. It is a potent and specific inhibitor of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which makes it a valuable tool for studying the role of protein synthesis in various biological processes. DCNP is also relatively stable and has a long half-life, which allows for prolonged inhibition of protein synthesis. However, DCNP has some limitations for lab experiments. It is toxic to cells at high concentrations, which limits its use in vivo. DCNP also has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DCNP. One area of research is the development of more potent and selective inhibitors of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene. This could lead to the identification of novel therapeutic targets for cancer and other diseases. Another area of research is the study of the role of protein synthesis in aging and age-related diseases. DCNP has been shown to enhance lifespan in C. elegans, which suggests that inhibition of protein synthesis may have anti-aging effects. Finally, the use of DCNP in combination with other inhibitors of protein synthesis could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis method of DCNP involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitrovinylphenol in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chlorobenzyl bromide to form DCNP. The synthesis method of DCNP has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
DCNP has been widely used in scientific research to study the role of protein synthesis in various biological processes. DCNP has been used to inhibit protein synthesis in cancer cells, which has led to the identification of novel therapeutic targets. DCNP has also been used to study the role of protein synthesis in neuronal plasticity and memory formation. DCNP has been shown to enhance long-term potentiation, which is a key mechanism underlying memory formation.
Propriétés
IUPAC Name |
2,4-dichloro-1-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-6-5-12(14(17)9-13)10-21-15-4-2-1-3-11(15)7-8-18(19)20/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBKXMFYIKOTPF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-({2-[(1E)-2-nitroethenyl]phenoxy}methyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)




![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)